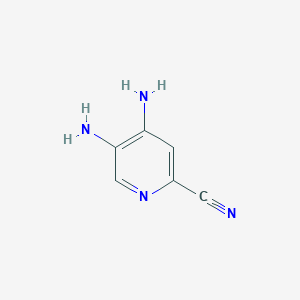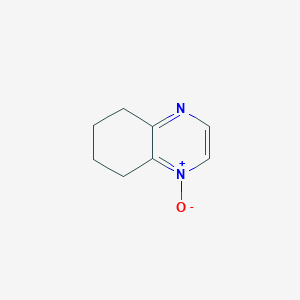
O-(1-Methylethyl)-L-tyrosine ethyl ester HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride is a chemical compound that belongs to the class of amino acid esters It is derived from L-tyrosine, an essential amino acid, and is modified to include an ethyl ester group and a hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride typically involves the esterification of L-tyrosine with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction proceeds as follows: [ \text{L-Tyrosine} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{O-(1-Methylethyl)-L-tyrosine ethyl ester} + \text{H}_2\text{O} ]
The esterification reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt: [ \text{O-(1-Methylethyl)-L-tyrosine ethyl ester} + \text{HCl} \rightarrow \text{O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride} ]
Industrial Production Methods
In an industrial setting, the production of O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems can be employed to scale up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group in the tyrosine moiety can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including its use as a prodrug for L-tyrosine.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride involves its conversion to L-tyrosine in the body. The ester group is hydrolyzed by esterases, releasing L-tyrosine, which can then participate in various metabolic pathways. L-tyrosine is a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine, and plays a crucial role in protein synthesis and other physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Tyrosine: The parent amino acid from which O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride is derived.
L-Tyrosine Methyl Ester: A similar ester derivative with a methyl group instead of an ethyl group.
L-Tyrosine Ethyl Ester: The non-hydrochloride form of the compound.
Uniqueness
O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride is unique due to its specific ester and hydrochloride modifications, which can enhance its solubility, stability, and bioavailability compared to other tyrosine derivatives. These properties make it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C14H22ClNO3 |
|---|---|
Molekulargewicht |
287.78 g/mol |
IUPAC-Name |
ethyl (2S)-2-amino-3-(4-propan-2-yloxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C14H21NO3.ClH/c1-4-17-14(16)13(15)9-11-5-7-12(8-6-11)18-10(2)3;/h5-8,10,13H,4,9,15H2,1-3H3;1H/t13-;/m0./s1 |
InChI-Schlüssel |
VOBXKSBJYUVHFA-ZOWNYOTGSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)OC(C)C)N.Cl |
Kanonische SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OC(C)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-7-yl)aceticacid](/img/structure/B15232962.png)
![Ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15232978.png)
![cis-6-(Tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-C]pyridine-4A-carboxylic acid hcl](/img/structure/B15232979.png)

